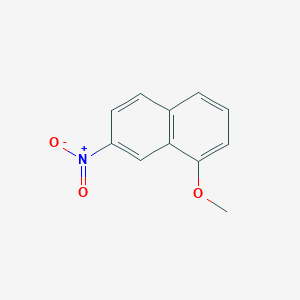

1-Methoxy-7-nitronaphthalene

Description

Historical Context and Evolution of Nitronaphthalene Chemistry

The chemistry of nitronaphthalenes is rooted in the broader history of aromatic nitration, a cornerstone of organic chemistry. The direct nitration of naphthalene (B1677914), typically achieved with a mixture of concentrated nitric and sulfuric acids, was an early and pivotal reaction, primarily yielding 1-nitronaphthalene (B515781). wikipedia.orgrsc.org Historically, these nitrated compounds were of immense industrial importance as key intermediates in the synthesis of dyes and pigments after their reduction to the corresponding naphthylamines. wikipedia.orgnih.govt3db.ca

In the mid-20th century, a significant portion of research into organic nitro compounds was driven by their application as explosives and propellants. scispace.com However, the focus of nitronaphthalene chemistry has since evolved. In recent years, the emphasis has shifted towards harnessing nitro compounds as versatile reactive intermediates in the complex world of organic synthesis. scispace.com The activating effects of the nitro group are now exploited to facilitate a variety of organic reactions, and its straightforward conversion into other functional groups has expanded the role of nitronaphthalenes in building complex molecules. scispace.com This evolution has moved nitronaphthalenes from being simple dye precursors to valuable tools in modern synthetic research.

Academic Significance of Methoxy (B1213986) and Nitro Substituents in Naphthalene Systems

The academic interest in molecules like 1-Methoxy-7-nitronaphthalene stems from the interplay between its two key functional groups: the electron-donating methoxy group (-OCH₃) and the electron-withdrawing nitro group (-NO₂).

The nitro group is a powerful electron-withdrawing group, which profoundly influences the naphthalene ring's reactivity. nih.govwikipedia.org It deactivates the aromatic system towards electrophilic aromatic substitution while making it susceptible to nucleophilic aromatic substitution. wikipedia.org This electron-withdrawing nature also makes the C−H bonds on the carbon adjacent (alpha) to the nitro group more acidic. wikipedia.org From a photophysical perspective, nitro groups are typically efficient fluorescence quenchers, which has historically limited the use of nitroaromatic compounds in applications requiring light emission. nih.gov A major challenge in molecular photonics has been to overcome this quenching effect. nih.gov

Conversely, the methoxy group is an electron-donating group. It activates the naphthalene ring, making it more reactive in electrophilic substitution reactions and directing incoming electrophiles to specific positions.

When these two groups are present on the same naphthalene scaffold, they create a "push-pull" system. The simultaneous presence of an electron-donating (push) and an electron-withdrawing (pull) group can lead to unique and highly useful electronic and photophysical properties. Research has shown that attaching an electron-donating group, such as an amine or methoxy group, to a nitronaphthalene can significantly increase the lifetime of its singlet excited state, counteracting the nitro group's quenching effect. nih.gov This synergistic interaction is a key reason for the academic significance of substituted naphthalenes like this compound.

Overview of Key Research Trajectories for this compound and Related Isomers

While specific research focusing exclusively on this compound is not extensively documented in readily available literature, the research trajectories for its isomers provide a clear picture of the scientific interest in this class of compounds. Studies on isomers like 1-methoxy-4-nitronaphthalene (B51467) and 2-methoxy-1-nitronaphthalene (B3031550) are more common and highlight several key areas of investigation. cymitquimica.comacs.orgontosight.ai

Synthesis and Isomer Separation: A primary research focus is the synthesis of these molecules, typically via the nitration of the corresponding methoxynaphthalene precursor. ontosight.aiprepchem.com A significant challenge and area of study is the control of regioselectivity to produce the desired isomer and the subsequent separation and purification of isomeric mixtures, as different isomers can possess markedly different physical and chemical properties. nih.govrsc.org

Photophysical Properties: There is considerable interest in the photophysical behavior of methoxynitronaphthalenes. nih.gov Research investigates how the relative positioning of the methoxy and nitro groups affects the molecule's absorption, fluorescence, and excited-state dynamics, particularly in the context of creating fluorescent materials from traditionally non-fluorescent nitroaromatics. nih.govacs.org

Reactivity and Mechanistic Studies: The reactivity of these isomers is another major research avenue. Studies on photosubstitution reactions, where the nitro group is replaced by another group (like an amine) under photochemical conditions, are prominent. acs.org Furthermore, the reduction of the nitro group to an amine is a common and synthetically valuable transformation that is frequently explored.

Biological and Materials Science Applications: Derivatives of methoxynitronaphthalenes have been investigated for their potential biological activities, including antimicrobial and anticancer properties. ontosight.ai In materials science, their unique optical and electronic properties make them candidates for various applications. ontosight.ai

The study of structural isomers is a fundamental aspect of chemistry, as the arrangement of atoms within a molecule dictates its properties and function. nih.gov Research into the synthesis and characterization of different methoxynitronaphthalene isomers contributes to a deeper understanding of structure-property relationships. rsc.orgmdpi.com

Role of this compound as a Foundational Chemical Entity in Organic Synthesis Research

This compound serves as a valuable foundational chemical entity, or building block, in organic synthesis research. Its utility stems from the presence of the naphthalene core functionalized with two chemically distinct and reactive groups. Nitroaromatic compounds are well-established as crucial intermediates in industrial organic synthesis. scispace.comdocbrown.info

The synthetic potential of this compound arises from several factors:

Versatile Functional Groups: The nitro group can be readily reduced to a primary amine (-NH₂). This amino group opens up a vast landscape of subsequent chemical transformations, including diazotization reactions, amide bond formation, and the synthesis of various heterocyclic systems. The methoxy group can direct further electrophilic substitutions or could potentially be cleaved to a hydroxyl group, providing another point for modification.

Scaffold for Complex Molecules: The rigid naphthalene core provides a well-defined three-dimensional structure. By selectively modifying the nitro and methoxy groups, chemists can use this compound as a starting point to construct more complex, highly functionalized polycyclic aromatic compounds. ontosight.ai

Access to Novel Derivatives: Its structure allows for the synthesis of novel naphthalene derivatives that may be explored for applications in medicinal chemistry and materials science. ontosight.ai The ability to introduce different functionalities at specific positions on the naphthalene ring makes it an attractive precursor for creating libraries of compounds for screening purposes.

In essence, this compound represents a molecular scaffold endowed with latent reactivity, making it a powerful tool for synthetic chemists aiming to build intricate molecular architectures. msu.edu

Data Tables

Table 1: Physical and Chemical Properties of Selected Nitronaphthalene Derivatives

| Property | 1-Nitronaphthalene | 2-Methoxy-1-nitronaphthalene | 1-Methoxy-4-nitronaphthalene |

| Chemical Formula | C₁₀H₇NO₂ wikipedia.org | C₁₁H₉NO₃ cymitquimica.com | C₁₁H₉NO₃ chemeo.com |

| Molar Mass | 173.171 g·mol⁻¹ wikipedia.org | 203.19 g·mol⁻¹ chemeo.com | 203.19 g·mol⁻¹ chemeo.com |

| Appearance | Pale yellow crystalline solid wikipedia.orgnih.gov | Yellow to orange crystalline solid cymitquimica.com | Data not available |

| Melting Point | 52–61 °C wikipedia.org | Data not available | 463.73 K (190.58 °C) (Calculated) chemeo.com |

| Boiling Point | 304 °C wikipedia.org | Data not available | 680.96 K (407.81 °C) (Calculated) chemeo.com |

| Solubility in Water | Insoluble nih.gov | Limited solubility cymitquimica.com | log10WS = -4.36 (Calculated) chemeo.com |

Structure

2D Structure

Properties

CAS No. |

52092-49-6 |

|---|---|

Molecular Formula |

C11H9NO3 |

Molecular Weight |

203.19 g/mol |

IUPAC Name |

1-methoxy-7-nitronaphthalene |

InChI |

InChI=1S/C11H9NO3/c1-15-11-4-2-3-8-5-6-9(12(13)14)7-10(8)11/h2-7H,1H3 |

InChI Key |

OXHHXEHJNCWQBP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1C=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 1 Methoxy 7 Nitronaphthalene

Classical and Contemporary Approaches to Nitronaphthalene Synthesis

The introduction of a nitro group onto a naphthalene (B1677914) ring is a fundamental transformation in organic synthesis, primarily achieved through electrophilic aromatic substitution, with nucleophilic substitution routes also being viable under specific conditions.

Electrophilic Aromatic Nitration Strategies

Electrophilic aromatic substitution is the most common method for the nitration of naphthalene. The reaction typically involves the generation of a powerful electrophile, the nitronium ion (NO₂⁺), which then attacks the electron-rich naphthalene ring. youtube.commasterorganicchemistry.com The classical and most widely used nitrating agent is a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). scitepress.orgprepchem.com The role of sulfuric acid, a stronger acid than nitric acid, is to protonate the nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion. youtube.comlibretexts.org

The mechanism proceeds in two main steps:

Attack by the electrophile: The π-electron system of the naphthalene ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. youtube.comnih.gov

Deprotonation: A weak base, often water, removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring system. masterorganicchemistry.com

Naphthalene's reactivity in electrophilic substitution is higher than that of benzene. The substitution pattern is highly regioselective, with the attack preferentially occurring at the C1 (alpha) position rather than the C2 (beta) position. youtube.com This preference is explained by the greater stability of the carbocation intermediate formed during the alpha-attack, which can be stabilized by resonance while keeping one of the rings fully aromatic. youtube.com Under typical conditions, the nitration of naphthalene yields approximately 90-95% 1-nitronaphthalene (B515781) and only a small percentage of 2-nitronaphthalene. youtube.comprepchem.com

Various other nitrating systems have been developed, including nitric acid in acetic anhydride, fuming nitric acid with zeolite catalysts, and metal nitrates like cerium ammonium (B1175870) nitrate. scitepress.orggoogle.commdpi.com

Nucleophilic Aromatic Substitution (SNAr) Routes

While less common for simple nitronaphthalene synthesis, Nucleophilic Aromatic Substitution (SNAr) provides a pathway to introduce substituents onto a naphthalene ring that is already activated by strongly electron-withdrawing groups, such as a nitro group. nih.govlibretexts.org The SNAr mechanism is distinct from electrophilic substitution and requires two key features on the aromatic ring:

The presence of a good leaving group (typically a halide).

The presence of at least one strong electron-withdrawing group (like -NO₂) positioned ortho or para to the leaving group. libretexts.org

The mechanism involves the addition of a nucleophile to the electron-deficient aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org In a subsequent step, the leaving group is eliminated, and the aromaticity of the ring is restored. libretexts.org For this to be a viable route for synthesizing a nitronaphthalene, one would typically start with a di-substituted naphthalene, for instance, a halonitronaphthalene, and substitute the halide with another nucleophile. This method is generally not used for the primary introduction of a nitro group itself but rather for the modification of already nitrated aromatic systems. researchgate.net

Targeted Synthesis of 1-Methoxy-7-nitronaphthalene

The synthesis of this compound is not a single-step process. It requires a multi-step sequence where the regiochemical outcome of the nitration step is carefully controlled by the directing effect of the pre-existing methoxy (B1213986) group.

Multi-Step Reaction Sequences from Precursors

Preparation of 1-Methoxynaphthalene (B125815): This starting material can be prepared from 1-naphthol (B170400) via a Williamson ether synthesis. 1-naphthol is treated with a base, such as sodium hydroxide, to form the corresponding sodium naphthoxide. This nucleophilic alkoxide is then reacted with a methylating agent, like methyl iodide or dimethyl sulfate, to yield 1-methoxynaphthalene.

Nitration of 1-Methoxynaphthalene: The key step is the electrophilic nitration of 1-methoxynaphthalene. This reaction is typically carried out using a nitrating agent such as nitric acid in acetic acid or sulfuric acid. The methoxy group (-OCH₃) is a strong activating and ortho-, para-directing group, influencing where the incoming nitro group will attach to the naphthalene ring system.

An alternative, though less direct, route could involve the synthesis of a nitronaphthol followed by methylation. For example, starting with 7-nitro-1-naphthol and then performing a Williamson ether synthesis would also yield the target compound. However, the availability and synthesis of the 7-nitro-1-naphthol precursor would need to be considered.

Regioselectivity and Yield Optimization in Reaction Protocols

The nitration of 1-methoxynaphthalene is the critical, regiochemistry-determining step. The methoxy group at the C1 position is a powerful activating group that directs incoming electrophiles to the ortho (C2, C8) and para (C4) positions on the same ring. uq.edu.au However, it also activates the second ring of the naphthalene system.

Detailed studies on the nitration of 1-methoxynaphthalene have shown that a complex mixture of isomers is formed. The distribution of these isomers is highly dependent on the reaction conditions, including the nitrating agent, solvent, and temperature. uq.edu.au The primary mononitro isomers obtained are typically 1-methoxy-2-nitronaphthalene, 1-methoxy-4-nitronaphthalene (B51467), 1-methoxy-5-nitronaphthalene, and the desired this compound.

The formation of this compound occurs because the activating effect of the C1-methoxy group extends to the second ring, making the C5 and C7 positions susceptible to electrophilic attack. The regioselectivity is a delicate balance between the electronic directing effects of the methoxy group and the intrinsic reactivity of the different positions on the naphthalene nucleus. uq.edu.au Optimizing the yield of the 7-nitro isomer requires carefully tuning the reaction protocols. For instance, changing the solvent or the specific nitrating agent can alter the ratio of the products. Lower temperatures generally favor kinetic control and can lead to higher selectivity for a specific isomer. mdpi.com

| Product Isomer | Position of Nitro Group | Typical Yield Percentage (%) | Controlling Factors |

|---|---|---|---|

| 1-Methoxy-2-nitronaphthalene | ortho | Variable | Electronic (ortho-directing) |

| 1-Methoxy-4-nitronaphthalene | para | Variable | Electronic (para-directing) |

| 1-Methoxy-5-nitronaphthalene | peri | Variable | Activation of second ring |

| This compound | - | Variable | Activation of second ring |

Note: The exact percentages can vary significantly based on the specific reaction conditions as documented in various chemical literature sources. uq.edu.au

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methodologies. These principles are applicable to the synthesis of nitronaphthalenes.

Advanced techniques often focus on replacing the traditional, hazardous mixed-acid (HNO₃/H₂SO₄) system. The use of large quantities of sulfuric acid leads to the generation of significant acidic waste, posing environmental and disposal challenges. google.com Green chemistry approaches aim to mitigate these issues. jetir.orgwjpmr.com

One major advancement is the use of solid acid catalysts, such as zeolites. jetir.orggoogle.com Zeolites like HBEA have been shown to be effective and reusable catalysts for the nitration of naphthalene, offering improved selectivity and reducing the need for corrosive liquid acids. mdpi.com These reactions can often be run under milder conditions and the catalyst can be easily recovered by filtration, simplifying the workup process and minimizing waste. mdpi.com

Other green approaches include:

Solvent Choice: Replacing traditional chlorinated solvents like 1,2-dichloroethane (B1671644) with greener alternatives or performing reactions under solvent-free conditions can significantly reduce the environmental impact of the synthesis. scitepress.orggoogle.com

Improved Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a core principle of green chemistry. jetir.org This involves minimizing the use of protecting groups and choosing reactions that are inherently more efficient.

By employing these advanced techniques, the synthesis of compounds like this compound can be made more sustainable, safer, and more efficient.

Catalytic Methods in Nitronaphthalene Synthesis

The nitration of naphthalene and its derivatives is a cornerstone of aromatic chemistry, traditionally employing a mixture of nitric and sulfuric acids. However, to enhance selectivity, yield, and environmental compatibility, various catalytic methods have been developed. While specific catalytic syntheses for this compound are not extensively documented, the principles from related nitronaphthalene syntheses are applicable.

Catalysts for nitration often aim to generate the nitronium ion (NO₂⁺) under milder conditions or to direct the substitution to a specific position on the aromatic ring. scitepress.org Solid acid catalysts, such as zeolites and supported metal oxides, have garnered attention for their potential in regioselective nitration. scitepress.org For instance, the nitration of naphthalene using nitric acid in the presence of modified BEA zeolites has been shown to improve the selectivity for 1-nitronaphthalene. google.com

Other catalytic systems for the nitration of aromatic compounds include the use of metal nitrates in the presence of a solid support like silica (B1680970) gel. researchgate.net Additionally, copper-catalyzed nitration has been explored for electron-deficient systems, which could offer alternative pathways for the synthesis of specific nitro-isomers. rsc.org The choice of catalyst and reaction conditions is crucial in directing the nitration of 1-methoxynaphthalene to achieve the desired 7-nitro isomer.

Table 1: Catalytic Systems for the Nitration of Naphthalene

| Catalyst/Reagent System | Substrate | Product(s) | Yield/Selectivity | Reference |

| Indium(III) triflate | Naphthalene | 1-Nitronaphthalene | - | scitepress.org |

| Lanthanum(III) nitrobenzenesulfonates | Naphthalene | 1-Nitronaphthalene | - | scitepress.org |

| High silica zeolite/70% HNO₃ | Naphthalene | 1-Nitronaphthalene | Complete conversion | scitepress.org |

| Bi(NO₃)₃, KNO₃, (NH₄)₂Ce(NO₃)₆ on silica gel | Naphthalene | 1-Nitronaphthalene | 76-88% yield | scitepress.org |

| Modified HBEA Zeolite/Fuming HNO₃ | Naphthalene | 1-Nitronaphthalene | 68.2% yield, 19.2 (1-/2-) ratio | google.com |

Flow Chemistry and Continuous Synthesis Protocols

Flow chemistry has emerged as a powerful tool for the synthesis of nitroaromatic compounds, offering significant advantages in terms of safety, efficiency, and scalability. beilstein-journals.org Nitration reactions are often highly exothermic, and the use of continuous flow reactors allows for precise temperature control, minimizing the risk of runaway reactions and the formation of undesired byproducts. vapourtec.com

In a typical flow chemistry setup for nitration, streams of the aromatic substrate and the nitrating agent are continuously pumped and mixed in a microreactor or a tubular reactor. beilstein-journals.org The small reactor volume and high surface-area-to-volume ratio facilitate rapid heat dissipation and mass transfer, leading to faster reaction times and improved yields. vapourtec.com This approach allows for the use of harsher reaction conditions that might be unsafe in a traditional batch process.

While specific continuous flow protocols for the synthesis of this compound are not detailed in the literature, the general principles of flow nitration are directly applicable. google.com The nitration of various aromatic compounds, including alkylbenzenes and aromatic ethers, has been successfully demonstrated in continuous flow systems. soton.ac.ukacs.org These processes often utilize mixed acids as the nitrating agent and allow for precise control over reaction parameters such as residence time, temperature, and stoichiometry, which would be critical for achieving the selective synthesis of this compound. google.comsoton.ac.uk

The benefits of employing flow chemistry for the synthesis of nitroaromatics include:

Enhanced Safety: Superior temperature control minimizes the risk of thermal runaways. vapourtec.com

Improved Yield and Selectivity: Precise control over reaction parameters can lead to higher yields of the desired isomer. googleapis.com

Rapid Process Optimization: The ability to quickly vary reaction conditions facilitates rapid optimization of the synthesis.

Scalability: Continuous processes can be more easily scaled up compared to batch reactions. beilstein-journals.org

Purification and Isolation Methodologies for Synthetic Products

The purification of the crude product from a nitration reaction is a critical step to isolate the desired isomer in high purity. The nitration of 1-methoxynaphthalene can lead to a mixture of different nitro isomers, and effective purification methods are necessary to separate this compound from other products. Common techniques for the purification of nitroaromatic compounds include crystallization, distillation, sublimation, and chromatography. emu.edu.tr

Crystallization is a widely used method for the purification of solid nitroaromatic compounds. The choice of solvent is crucial and is determined by the solubility of the desired compound and the impurities at different temperatures. A suitable solvent will dissolve the compound at an elevated temperature and allow it to crystallize upon cooling, while the impurities remain in the solution.

Chromatography techniques are also highly effective for the separation of isomers.

Column Chromatography: This method involves passing a solution of the crude product through a column packed with a stationary phase (e.g., silica gel or alumina). The different components of the mixture travel through the column at different rates depending on their affinity for the stationary phase and the mobile phase, allowing for their separation.

Gas Chromatography (GC) and Liquid Chromatography (LC) are powerful analytical techniques that can also be used for the separation and purification of nitroaromatic compounds on a preparative scale. nih.gov

Other purification methods that can be employed include:

Washing: The crude product can be washed with aqueous solutions to remove acidic impurities or unreacted reagents. google.com For instance, washing with a dilute base can neutralize and remove residual acids.

Solvent Extraction: This technique can be used to selectively extract the desired product from a mixture based on its differential solubility in two immiscible solvents.

The specific purification protocol for this compound would depend on the physical properties of the compound and the nature of the impurities present in the crude reaction mixture. A combination of the above techniques may be necessary to achieve the desired level of purity.

Reactivity and Mechanistic Investigations of 1 Methoxy 7 Nitronaphthalene

Reaction Pathways of the Nitro Group

The nitro group is a versatile functional group that can undergo a range of transformations, significantly altering the properties of the naphthalene (B1677914) derivative.

The reduction of the nitro group in 1-methoxy-7-nitronaphthalene to an amino group is a fundamental transformation, yielding 7-methoxy-1-naphthylamine. This conversion is a crucial step in the synthesis of various dyes and pharmaceutical intermediates. Several methods are available for the reduction of aromatic nitro compounds, and the choice of reagent can be influenced by the presence of other functional groups and the desired selectivity mdpi.com.

Commonly employed methods include catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni) acs.orgrsc.orgnih.gov. The reaction is typically carried out under pressure and at elevated temperatures. Catalytic hydrogenation is generally a clean and efficient method, often providing high yields of the corresponding amine acs.org. For instance, the hydrogenation of nitroarenes to anilines is a well-established industrial process mdpi.com.

Chemical Reduction: A variety of chemical reducing agents can be employed for the conversion of nitroarenes to amines. A classic and reliable method is the use of a metal in acidic medium, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) youtube.com. Stannous chloride (SnCl₂) in concentrated HCl is another effective reagent for this transformation. These methods are particularly useful in laboratory-scale syntheses.

The resulting product, 7-amino-1-methoxynaphthalene, is a stable compound with the CAS number 92287-47-3 guidechem.com.

| Reducing Agent | General Reaction Conditions | Typical Product |

|---|---|---|

| H₂/Pd-C | Pressurized H₂ gas, solvent (e.g., ethanol, ethyl acetate) | 7-methoxy-1-naphthylamine |

| Sn/HCl | Concentrated HCl, heating | 7-methoxy-1-naphthylamine |

| Fe/HCl | Concentrated HCl, heating | 7-methoxy-1-naphthylamine |

| SnCl₂/HCl | Concentrated HCl, room temperature or gentle heating | 7-methoxy-1-naphthylamine |

While direct nucleophilic attack on the nitrogen atom of the nitro group is uncommon, the strong electron-withdrawing nature of the nitro group significantly activates the naphthalene ring towards nucleophilic aromatic substitution (SNAr) nih.govlibretexts.org. In this mechanism, a nucleophile attacks an electron-deficient carbon atom of the aromatic ring, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex libretexts.org. Subsequent departure of a leaving group restores the aromaticity.

For this compound, the nitro group at the 7-position activates the naphthalene core for nucleophilic attack. The positions ortho and para to the nitro group (i.e., the 6 and 8 positions, and the 5-position respectively) are the most activated. However, for a substitution reaction to occur, a suitable leaving group must be present at one of these activated positions. In the absence of a good leaving group on the naphthalene ring itself, direct displacement of a hydrogen atom (nucleophilic substitution of hydrogen, SNH) is generally difficult and requires specific conditions.

Research on the related compound, 1-alkoxy-2-nitronaphthalene, has shown that nucleophilic aromatic substitution can occur where the alkoxy group is displaced by a strong nucleophile like a Grignard reagent elsevierpure.com. This suggests that under certain conditions, the methoxy (B1213986) group in this compound could potentially be a target for nucleophilic displacement, although this is less common than reactions involving a dedicated leaving group.

Reactions Involving the Methoxy Group

The methoxy group, being an electron-donating group, also plays a significant role in the reactivity of this compound.

The cleavage of the methyl-ether bond in this compound results in the formation of 7-nitro-1-naphthol. This demethylation is a common reaction for aryl methyl ethers and is typically achieved under strong acidic conditions or with the use of Lewis acids.

With Strong Acids: Reagents such as hydrobromic acid (HBr) and hydroiodic acid (HI) are effective for cleaving aryl methyl ethers. The reaction proceeds via protonation of the ether oxygen, followed by a nucleophilic attack of the halide ion on the methyl group in an SN2 manner.

With Lewis Acids: Boron tribromide (BBr₃) is a particularly powerful and widely used reagent for the demethylation of aryl methyl ethers. The reaction is often carried out at low temperatures in an inert solvent like dichloromethane. The strong Lewis acidity of BBr₃ facilitates the cleavage of the ether bond. Other Lewis acids such as aluminum chloride (AlCl₃) can also be used.

| Reagent | General Reaction Conditions | Product |

|---|---|---|

| HBr | Aqueous solution, reflux | 7-nitro-1-naphthol |

| HI | Aqueous solution, reflux | 7-nitro-1-naphthol |

| BBr₃ | Inert solvent (e.g., CH₂Cl₂), low temperature to room temperature | 7-nitro-1-naphthol |

| AlCl₃ | Inert solvent, heating | 7-nitro-1-naphthol |

The methoxy group is a strong activating group in electrophilic aromatic substitution reactions. It donates electron density to the naphthalene ring through resonance, making the ring more nucleophilic and thus more susceptible to attack by electrophiles. This electron-donating effect is most pronounced at the positions ortho and para to the methoxy group. In the case of this compound, the methoxy group at the 1-position activates the 2- and 4-positions, as well as the 5- and 7-positions through resonance.

Conversely, the methoxy group has a deactivating effect on nucleophilic aromatic substitution. By increasing the electron density of the ring, it disfavors the attack of a nucleophile.

Electrophilic and Nucleophilic Aromatic Substitution on the Naphthalene Core

The regiochemical outcome of substitution reactions on the this compound ring is determined by the combined directing effects of the methoxy and nitro groups.

Electrophilic Aromatic Substitution:

In electrophilic aromatic substitution, the directing effects of the two substituents must be considered.

The methoxy group at the 1-position is a strong activating group and is ortho, para-directing. It will direct incoming electrophiles primarily to the 2- and 4-positions.

The nitro group at the 7-position is a strong deactivating group and is meta-directing capes.gov.br. It will direct incoming electrophiles to the 5- and 8a- (or 6-) positions relative to itself.

Nucleophilic Aromatic Substitution:

As previously discussed, nucleophilic aromatic substitution is favored on rings bearing strong electron-withdrawing groups. The nitro group at the 7-position activates the ring for nucleophilic attack. The positions ortho and para to the nitro group (positions 6 and 8, and position 5, respectively) are the most electron-deficient and therefore the most likely sites for nucleophilic attack, provided a suitable leaving group is present at one of these positions. The electron-donating methoxy group at the 1-position will have a lesser influence on the regioselectivity of nucleophilic aromatic substitution compared to the powerful activating effect of the nitro group.

Positional Selectivity in Further Functionalization

The directing effects of the existing substituents on the naphthalene core are the primary determinants of positional selectivity in further functionalization reactions, such as electrophilic aromatic substitution (EAS). The methoxy group (-OCH₃) at the C1 position is a strong activating group and an ortho, para-director due to its ability to donate electron density via resonance. youtube.comlibretexts.org Conversely, the nitro group (-NO₂) at the C7 position is a strong deactivating group and a meta-director, withdrawing electron density from the ring through both inductive and resonance effects. youtube.comlibretexts.org

In an electrophilic attack, the activating effect of the methoxy group will dominate, directing incoming electrophiles to the positions ortho (C2) and para (C4) to it. The C2 and C4 positions are significantly more nucleophilic due to resonance stabilization of the corresponding carbocation intermediates (arenium ions). vanderbilt.edu The nitro group deactivates the ring to which it is attached, making substitution on that ring less favorable. Therefore, electrophilic substitution is strongly predicted to occur on the methoxy-substituted ring, primarily at the C2 and C4 positions.

For nucleophilic aromatic substitution (SNAr), the electron-withdrawing nitro group is strongly activating. It can stabilize the negative charge of the intermediate Meisenheimer complex, particularly when the nucleophilic attack occurs at positions ortho or para to the nitro group. nih.govspringernature.com Thus, if a suitable leaving group were present at the C6 or C8 positions, nucleophilic substitution would be favored at those sites.

| Reaction Type | Directing Group | Effect on Ring | Predicted Position(s) of Attack |

| Electrophilic Aromatic Substitution (EAS) | 1-Methoxy (-OCH₃) | Activating, Ortho/Para-Directing | C2, C4 |

| Electrophilic Aromatic Substitution (EAS) | 7-Nitro (-NO₂) | Deactivating, Meta-Directing | C5, C8 (on its own ring, but highly disfavored) |

| Nucleophilic Aromatic Substitution (SNAr) | 7-Nitro (-NO₂) | Activating | C6, C8 (requires leaving group) |

Influence of Substituent Effects on Reaction Kinetics and Thermodynamics

The electronic nature of the methoxy and nitro groups has a significant impact on the kinetics and thermodynamics of reactions involving this compound.

Kinetics: The rate of a reaction is determined by the activation energy of the rate-determining step.

In nucleophilic aromatic substitution , the opposite is true. The electron-withdrawing nitro group is essential for stabilizing the negatively charged Meisenheimer intermediate, which lowers the activation energy and accelerates the reaction. springernature.comrsc.org The methoxy group would have a slight deactivating effect in an SNAr reaction due to its electron-donating nature.

| Substituent | Electronic Effect | Effect on EAS Kinetics | Effect on SNAr Kinetics |

| 1-Methoxy (-OCH₃) | Electron-Donating (Resonance) | Activating (Rate increases) | Deactivating (Rate decreases) |

| 7-Nitro (-NO₂) | Electron-Withdrawing (Resonance & Induction) | Deactivating (Rate decreases) | Activating (Rate increases) |

Advanced Mechanistic Studies

Kinetic Investigations and Intermediates Characterization

Detailed kinetic investigations of reactions involving this compound would involve monitoring the disappearance of reactants and the appearance of products over time using techniques like UV-Vis spectroscopy, HPLC, or NMR. Such studies would allow for the determination of rate constants and the reaction order with respect to each reactant.

The characterization of reaction intermediates is crucial for elucidating the reaction mechanism. In SNAr reactions of nitroaromatic compounds, the key intermediate is the Meisenheimer complex. nih.gov For this compound, if a nucleophile were to attack a position on the nitro-substituted ring (assuming a leaving group), the resulting anionic σ-complex could potentially be observed and characterized at low temperatures using spectroscopic methods like NMR and UV-Vis, as these intermediates are often highly colored. Recent studies have also used kinetic isotope effects (KIEs) to probe whether SNAr reactions proceed through a discrete intermediate or a concerted mechanism. nih.govspringernature.com

Single Electron Transfer (SET) Mechanisms in Reactivity

Nitroaromatic compounds are well-known electron acceptors and can react via Single Electron Transfer (SET) pathways, particularly with strong nucleophiles or under photolytic conditions. nih.govnih.govrsc.org An SET mechanism offers an alternative to the classical polar SNAr pathway.

The process is initiated by the transfer of a single electron from the nucleophile (electron donor) to the nitroaromatic compound (electron acceptor) to form a radical anion. acs.orgdtic.mil

Proposed SET Pathway:

Electron Transfer: Nu:⁻ + Ar-NO₂ → Nu• + [Ar-NO₂]•⁻

Subsequent Steps: The radical anion can then undergo further reactions, such as fragmentation or coupling with the nucleophile radical, to form the final product.

The viability of an SET mechanism can be predicted by the redox potentials of the reactants. nih.gov A linear relationship between the logarithm of the reaction rate and the reduction potential of the nitroaromatic compound is often considered evidence for an SET pathway. nih.gov Given the strong electron-accepting nature of the nitronaphthalene system, it is plausible that reactions with certain nucleophiles could involve, or be dominated by, an SET mechanism.

Diels-Alder Reactions and Cycloaddition Chemistry

The Diels-Alder reaction is a powerful tool for forming six-membered rings, involving the cycloaddition of a conjugated diene and a dienophile. wikipedia.orgorganic-chemistry.org Aromatic compounds like naphthalene are generally poor participants in Diels-Alder reactions because the reaction would disrupt the aromatic system, leading to a high activation energy. echemi.com

However, the presence of a strong electron-withdrawing group, such as a nitro group, can significantly enhance the dienophilic character of an aromatic ring. researchgate.netresearchgate.net Studies on 1-nitronaphthalene (B515781) have shown that it can act as a dienophile in Diels-Alder reactions, particularly with electron-rich dienes and under conditions of high pressure. researchgate.net

Therefore, it is expected that this compound could participate as a dienophile in a normal-demand Diels-Alder reaction. The reaction would involve the [4+2] cycloaddition of an electron-rich diene across one of the double bonds of the nitro-substituted ring. The electron-withdrawing nitro group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, facilitating the orbital overlap required for the reaction. organic-chemistry.org The initial cycloadduct would be non-aromatic and could potentially undergo subsequent reactions, such as aromatization through the elimination of a small molecule. researchgate.net

Derivatization and Functionalization Strategies Utilizing 1 Methoxy 7 Nitronaphthalene

Synthesis of Substituted Naphthalene (B1677914) Scaffolds and Ring Systems

The naphthalene core of 1-methoxy-7-nitronaphthalene can be elaborated into more complex ring systems. The key to many of these strategies is the initial conversion of the nitro group into a more versatile amine functionality, yielding 7-methoxy-2-naphthylamine. This primary aromatic amine is a crucial intermediate for building novel ring structures.

Formation of Novel Heterocyclic Systems

The derivative 7-methoxy-2-naphthylamine is an ideal precursor for synthesizing fused heterocyclic systems. The amino group can participate in various cyclization reactions to form nitrogen-containing heterocycles.

Skraup Synthesis: Reaction of 7-methoxy-2-naphthylamine with glycerol, sulfuric acid, and an oxidizing agent (such as the nitro group of the starting material or arsenic acid) could hypothetically yield a methoxy-substituted benzo[g]quinoline. This reaction involves the formation of acrolein from glycerol, followed by a Michael addition of the amine and subsequent electrophilic cyclization and oxidation.

Doebner-von Miller Reaction: A variation of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones. For instance, reacting 7-methoxy-2-naphthylamine with crotonaldehyde (B89634) in the presence of an acid catalyst would be expected to produce a dimethyl-substituted methoxybenzo[g]quinoline.

Paal-Knorr Synthesis: Condensation of 7-methoxy-2-naphthylamine with a 1,4-dicarbonyl compound would lead to the formation of N-substituted pyrrole (B145914) derivatives fused to the naphthalene system.

These classical methods provide reliable pathways to construct new heterocyclic rings onto the naphthalene scaffold, leveraging the reactivity of the amine derivative.

Access to Polycyclic Aromatic Structures

The naphthalene core can be expanded into larger polycyclic aromatic hydrocarbons (PAHs) through reactions that form additional aromatic rings. This is typically achieved through palladium-catalyzed cross-coupling reactions on a halogenated derivative (discussed in section 4.3) followed by intramolecular cyclization. For example, a Suzuki coupling of 2-bromo-7-methoxynaphthalene (B1282092) with 2-formylphenylboronic acid would yield a biaryl intermediate. Subsequent acid-catalyzed intramolecular electrophilic cyclization (a type of Friedel-Crafts reaction) and dehydration/oxidation would generate a larger, fused polycyclic system.

Functional Group Interconversions

The chemical utility of this compound is greatly enhanced by the selective transformation of its nitro and methoxy (B1213986) groups. These interconversions provide access to a wider range of derivatives for further functionalization.

Transformation of Nitro Group to Other Nitrogen-Containing Functions

The nitro group is a versatile functional handle that can be converted into several other nitrogen-containing groups.

Reduction to Amine: The most fundamental transformation is the reduction of the nitro group to a primary amine (7-methoxy-2-naphthylamine). This is a crucial step for many subsequent derivatizations. Common methods include catalytic hydrogenation (H₂, Pd/C), or chemical reduction using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid, or iron powder in acetic acid.

Conversion to Halides via Diazonium Salts: The resulting 7-methoxy-2-naphthylamine can be converted into a diazonium salt using sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HBr, HCl) at low temperatures. wikipedia.orgmasterorganicchemistry.com This intermediate is highly useful and can be transformed into various halides through the Sandmeyer reaction , which employs copper(I) salts (CuBr, CuCl). wikipedia.orgmasterorganicchemistry.comnih.gov An iodide can be introduced by treating the diazonium salt with potassium iodide. These halogenated naphthalenes are key substrates for cross-coupling reactions.

| Transformation | Reagents | Product |

| Nitro to Amine | H₂, Pd/C, Ethanol | 7-methoxy-2-naphthylamine |

| Nitro to Amine | SnCl₂·2H₂O, HCl, Ethanol | 7-methoxy-2-naphthylamine |

| Amine to Bromo | 1. NaNO₂, HBr, 0°C; 2. CuBr | 2-bromo-7-methoxynaphthalene |

| Amine to Chloro | 1. NaNO₂, HCl, 0°C; 2. CuCl | 2-chloro-7-methoxynaphthalene |

| Amine to Iodo | 1. NaNO₂, H₂SO₄, 0°C; 2. KI | 2-iodo-7-methoxynaphthalene (B164145) |

Modification of the Methoxy Group

The methoxy group can be modified, primarily through demethylation, to reveal a hydroxyl group. This transformation alters the electronic properties of the ring and provides a new site for functionalization (e.g., etherification, esterification).

O-Demethylation: Cleavage of the methyl ether can be achieved using strong Lewis acids like boron tribromide (BBr₃) in an inert solvent such as dichloromethane, or by refluxing with strong protic acids like hydrobromic acid (HBr). This reaction would convert this compound into 7-nitro-1-naphthol. The resulting naphthol is a valuable intermediate for synthesizing ethers, esters, or for use in reactions requiring a phenolic hydroxyl group.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.orgdntb.gov.uaorganic-chemistry.orgwikipedia.orglibretexts.orgmdpi.comlibretexts.org To utilize this compound in these reactions, it must first be converted into a derivative bearing a halide or triflate group, typically at the 2-position, as described in section 4.2.1. The resulting 2-halo-7-methoxynaphthalene can then serve as the electrophilic partner in various coupling reactions.

Suzuki-Miyaura Coupling: This reaction couples the aryl halide (e.g., 2-bromo-7-methoxynaphthalene) with an organoboron compound, such as an arylboronic acid or ester. dntb.gov.ualibretexts.orgtcichemicals.comnih.govscielo.br It is a highly versatile method for creating biaryl structures. The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid.

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgmdpi.comnih.gov For example, reacting 2-iodo-7-methoxynaphthalene with styrene (B11656) would yield a methoxy-substituted stilbene (B7821643) derivative.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, creating an arylalkyne. organic-chemistry.orgwikipedia.orglibretexts.org It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.

Below are illustrative examples of conditions for these reactions using a hypothetical 2-halo-7-methoxynaphthalene substrate.

Illustrative Suzuki-Miyaura Coupling

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Product |

|---|

Illustrative Heck Reaction

| Aryl Halide | Alkene | Catalyst | Base | Solvent | Product |

|---|

Illustrative Sonogashira Coupling

| Aryl Halide | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Product |

|---|

Carbon-Carbon Bond Formation Methodologies

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of more complex molecular architectures from simpler precursors. For this compound, palladium-catalyzed cross-coupling reactions are prominent methodologies to achieve this transformation.

One of the most widely employed methods is the Suzuki-Miyaura coupling reaction . This reaction typically involves the coupling of an organoboron reagent with an organohalide in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orglibretexts.org To utilize this compound in a Suzuki-Miyaura coupling, it would first need to be halogenated, for instance, through bromination, to provide the necessary organohalide handle. The subsequent coupling with a suitable boronic acid or boronic ester would lead to the formation of a new carbon-carbon bond. The reaction conditions, including the choice of palladium catalyst, ligands, base, and solvent, are crucial for achieving high yields and selectivity. nih.govyoutube.com

Another powerful tool for carbon-carbon bond formation is the Heck reaction , which couples an unsaturated halide or triflate with an alkene. wikipedia.orgorganic-chemistry.org Similar to the Suzuki coupling, a halogenated derivative of this compound would be required. The reaction with an alkene, catalyzed by a palladium complex, would introduce a new alkenyl substituent onto the naphthalene core. The regioselectivity and stereoselectivity of the Heck reaction are important considerations in the synthesis of specific target molecules. youtube.com

Direct C-H arylation represents a more atom-economical approach, as it circumvents the need for pre-functionalization of the naphthalene ring with a halogen. nih.govrsc.orgnih.gov In this methodology, a C-H bond on the this compound nucleus is directly coupled with an aryl halide or a related partner. The regioselectivity of this reaction is governed by the directing effects of the existing methoxy and nitro substituents, as well as the reaction conditions.

| Reaction Type | Key Reactants | Catalyst System (Typical) |

| Suzuki-Miyaura Coupling | Halogenated this compound, Organoboron reagent | Palladium catalyst (e.g., Pd(PPh₃)₄), Base |

| Heck Reaction | Halogenated this compound, Alkene | Palladium catalyst (e.g., Pd(OAc)₂), Ligand, Base |

| Direct C-H Arylation | This compound, Aryl halide | Palladium catalyst, Ligand, Oxidant/Base |

Synthesis of Biaryl and Oligomeric Systems

The synthesis of biaryl and oligomeric systems containing the this compound unit is of significant interest for the development of novel materials with specific electronic and photophysical properties. The Suzuki-Miyaura coupling is a particularly effective method for constructing these systems. nih.gov

For the synthesis of a simple biaryl compound, a halogenated this compound can be coupled with an arylboronic acid. By employing a di-halogenated derivative of this compound, oligomeric structures can be assembled through sequential or one-pot coupling reactions with appropriate di-boronic acids. The choice of reaction partners and the stoichiometry of the reactants are critical in controlling the chain length and composition of the resulting oligomers.

The Ullmann condensation, a classical method for biaryl synthesis, could also be envisioned, although it often requires harsher reaction conditions compared to palladium-catalyzed methods. This reaction typically involves the copper-catalyzed coupling of two aryl halides.

Regioselective Functionalization of the Naphthalene Nucleus

The regioselectivity of functionalization reactions on the this compound core is dictated by the electronic and steric effects of the methoxy and nitro groups. The methoxy group at the C1 position is an activating, ortho-, para-directing group, while the nitro group at the C7 position is a deactivating, meta-directing group.

In electrophilic aromatic substitution reactions, the positions activated by the methoxy group (C2, C4) and the positions deactivated by the nitro group (C6, C8) will be the primary sites of reaction. The interplay between these two directing effects will determine the final regiochemical outcome. For instance, nitration or halogenation would be expected to occur at positions activated by the methoxy group and not strongly deactivated by the nitro group.

Directed C-H functionalization strategies offer a powerful means to control the regioselectivity of new bond formation. researchgate.netdntb.gov.uanih.govresearchgate.net By introducing a directing group onto the naphthalene scaffold, it is possible to steer the catalytic functionalization to a specific C-H bond, even at positions that are electronically disfavored. While specific examples for this compound are not prevalent in the literature, the principles of directed C-H activation are broadly applicable to substituted naphthalenes.

The table below summarizes the expected directing effects of the substituents on this compound for electrophilic substitution.

| Position | Influence of 1-Methoxy Group | Influence of 7-Nitro Group | Overall Expected Reactivity |

| C2 | Activating (ortho) | Minimal | High |

| C3 | Minimal | Minimal | Moderate |

| C4 | Activating (para) | Minimal | High |

| C5 | Minimal | Deactivating (ortho) | Low |

| C6 | Minimal | Deactivating (meta) | Low |

| C8 | Minimal | Deactivating (ortho) | Low |

It is important to note that while these are the generally expected outcomes based on fundamental principles of organic chemistry, the actual regioselectivity can be influenced by various factors, including the specific reaction conditions, catalysts, and the nature of the incoming electrophile or coupling partner.

Advanced Spectroscopic and Analytical Characterization Methodologies for 1 Methoxy 7 Nitronaphthalene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the structure of organic molecules in solution. By exploiting the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) and Carbon-¹³ (¹³C) NMR for Structural Elucidation

One-dimensional ¹H and ¹³C NMR spectroscopy are the cornerstones of structural analysis for 1-methoxy-7-nitronaphthalene. The ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts (δ) indicating the electronic environment, and the splitting patterns (multiplicity) which, governed by spin-spin coupling, provide information about neighboring protons.

For this compound, the aromatic protons on the naphthalene (B1677914) ring system would exhibit characteristic chemical shifts in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The presence of the electron-donating methoxy (B1213986) group (-OCH₃) and the electron-withdrawing nitro group (-NO₂) would further influence the precise chemical shifts of the aromatic protons, leading to a distinct pattern. The methoxy group's protons would appear as a sharp singlet in the upfield region (around δ 3.9-4.1 ppm).

The ¹³C NMR spectrum provides complementary information by revealing the number of non-equivalent carbon atoms. The chemical shifts of the carbon atoms in the naphthalene ring would be spread over a range, with carbons attached to the methoxy and nitro groups showing significant shifts due to their respective electronic effects. The carbon of the methoxy group would resonate at a characteristic upfield position.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2 | 7.2 - 7.4 | C-1 (Attached to OCH₃) |

| H-3 | 7.5 - 7.7 | C-2 |

| H-4 | 8.0 - 8.2 | C-3 |

| H-5 | 7.8 - 8.0 | C-4 |

| H-6 | 8.1 - 8.3 | C-4a (Bridgehead) |

| H-8 | 8.8 - 9.0 | C-5 |

| OCH₃ | 3.9 - 4.1 | C-6 |

| C-7 (Attached to NO₂) | ||

| C-8 | ||

| C-8a (Bridgehead) | ||

| OCH₃ |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis

While 1D NMR provides fundamental information, 2D NMR techniques are indispensable for unambiguously establishing the connectivity of atoms in complex molecules like this compound.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other. Cross-peaks in a COSY spectrum of this compound would reveal the connectivity between adjacent protons on the naphthalene rings, allowing for the assignment of the aromatic spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon atom it is attached to. This is crucial for assigning the carbon resonances based on the already assigned proton spectrum.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This high accuracy allows for the unambiguous determination of the molecular formula of a compound by distinguishing between compounds with the same nominal mass but different elemental compositions. For this compound (C₁₁H₉NO₃), HRMS would provide a measured mass that is very close to its calculated exact mass, confirming its elemental composition.

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₉NO₃ |

| Calculated Exact Mass | 203.0582 |

| Expected [M+H]⁺ | 204.0655 |

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure and can be used for confirmation. The fragmentation of this compound would likely involve the loss of characteristic neutral fragments.

Common fragmentation pathways for aromatic nitro compounds include the loss of NO₂ (46 Da) and NO (30 Da). For methoxy-substituted aromatics, the loss of a methyl radical (CH₃, 15 Da) or formaldehyde (B43269) (CH₂O, 30 Da) from the methoxy group is also a common fragmentation pathway. The analysis of these fragment ions in the mass spectrum provides valuable corroborating evidence for the structure of this compound.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light.

For this compound, the IR and Raman spectra would exhibit characteristic bands corresponding to the vibrations of its functional groups.

N-O Stretching: The nitro group (-NO₂) would show strong and characteristic symmetric and asymmetric stretching vibrations. The asymmetric stretch typically appears in the range of 1500-1560 cm⁻¹, and the symmetric stretch is found between 1335-1385 cm⁻¹. These are often very intense in the IR spectrum.

C-O Stretching: The C-O stretching vibration of the methoxy group would be observed in the region of 1230-1270 cm⁻¹ for the asymmetric stretch and around 1020-1050 cm⁻¹ for the symmetric stretch.

Aromatic C-H and C=C Stretching: The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.

Naphthalene Ring Vibrations: The characteristic skeletal vibrations of the naphthalene ring system would also be present in the fingerprint region of the spectra.

Table 3: Characteristic IR and Raman Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| -NO₂ | Asymmetric Stretch | 1500 - 1560 | Strong | Medium |

| -NO₂ | Symmetric Stretch | 1335 - 1385 | Strong | Strong |

| Ar-O-CH₃ | Asymmetric C-O Stretch | 1230 - 1270 | Strong | Medium |

| Ar-O-CH₃ | Symmetric C-O Stretch | 1020 - 1050 | Medium | Weak |

| Aromatic C-H | Stretch | > 3000 | Medium | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Strong | Strong |

By combining the data from these advanced spectroscopic and analytical techniques, a complete and unambiguous characterization of this compound and its derivatives can be achieved, providing a solid foundation for further chemical and biological investigations.

Identification of Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is expected to exhibit a series of characteristic absorption bands corresponding to its distinct structural features: the naphthalene core, the methoxy group, and the nitro group.

The nitro group (-NO₂) typically displays two prominent stretching vibrations: a strong, asymmetric stretch and a slightly weaker, symmetric stretch. When attached to an aromatic ring, these bands are generally observed in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively orgchemboulder.com. The exact positions of these bands can be influenced by the electronic effects of other substituents on the aromatic system.

The methoxy group (-OCH₃) introduces several characteristic vibrations. The C-H stretching of the methyl group is expected to appear just below 3000 cm⁻¹. Additionally, a key C-O stretching vibration for an aromatic ether is typically found in the 1275-1200 cm⁻¹ region.

The naphthalene ring itself gives rise to a number of characteristic vibrations. Aromatic C-H stretching vibrations are typically observed at wavenumbers slightly above 3000 cm⁻¹ vscht.cz. Carbon-carbon stretching vibrations within the aromatic ring produce a series of bands in the 1600-1400 cm⁻¹ region vscht.cz. Furthermore, the substitution pattern on the naphthalene ring influences the out-of-plane (oop) C-H bending vibrations in the 900-675 cm⁻¹ region, which can sometimes provide clues about the positions of the substituents vscht.cz.

Based on data for related compounds like 1-nitronaphthalene (B515781) and 2-nitronaphthalene, one can anticipate the spectral features of this compound chemicalbook.comchemicalbook.comnist.govnist.gov. The combination of these distinct vibrational modes provides a unique "fingerprint" for the molecule, allowing for its identification and an assessment of its functional group integrity.

Table 1: Expected Characteristic IR Absorption Ranges for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (-NO₂) | Asymmetric Stretch | 1550 - 1475 |

| Nitro (-NO₂) | Symmetric Stretch | 1360 - 1290 |

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

| Aromatic Ring | C=C Stretch | 1600 - 1400 |

| Methoxy (-OCH₃) | C-H Stretch (methyl) | ~2950, ~2850 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. The naphthalene ring system is an excellent chromophore, a part of a molecule responsible for its color, and its UV-Vis spectrum is characterized by distinct absorption bands corresponding to π → π* electronic transitions.

The introduction of substituents like the methoxy (-OCH₃) and nitro (-NO₂) groups significantly modifies the electronic structure of the naphthalene chromophore. The methoxy group is an auxochrome, an electron-donating group that, when attached to a chromophore, alters the wavelength and intensity of absorption. Conversely, the nitro group is a powerful electron-withdrawing group. The presence of both an electron-donating and an electron-withdrawing group on the naphthalene system can lead to intramolecular charge-transfer (CT) interactions, which often result in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima and an increase in their intensity (hyperchromic effect).

The UV spectrum of 1-nitronaphthalene in alcohol shows absorption maxima at approximately 243 nm and 343 nm nih.gov. It is expected that the addition of a methoxy group at the 7-position would further shift these bands. For comparison, 1,7-dimethoxynaphthalene (B1583364) exhibits its own characteristic UV spectrum nist.gov. The resulting spectrum for this compound will be a composite of the naphthalene π-system perturbed by the electronic effects of both substituents. Analysis of the precise wavelengths (λmax) and molar absorptivities (ε) of these absorption bands provides valuable insight into the electronic structure and conjugation within the molecule.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is an unparalleled technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state unimi.itspringernature.comcarleton.edumdpi.com. This method provides precise data on bond lengths, bond angles, and torsional angles, as well as information about intermolecular interactions and crystal packing.

The process begins with the growth of a high-quality single crystal of this compound, typically through slow evaporation from a suitable solvent. A crystal of appropriate size (usually less than 0.5 mm in any dimension) is selected and mounted on a goniometer in an X-ray diffractometer carleton.edu. The crystal is then cooled, often to low temperatures (e.g., 100 K), to minimize thermal vibrations of the atoms, which results in a higher quality diffraction pattern unimi.it.

A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern of spots. The intensities and positions of these spots are recorded by a detector as the crystal is rotated. This data is then processed to determine the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the space group (the symmetry of the crystal lattice).

The final step is structure solution and refinement. Computational methods are used to solve the "phase problem" and generate an initial model of the electron density, from which the positions of the atoms can be determined. This model is then refined against the experimental data to obtain the final, precise crystal structure.

While the specific crystal structure for this compound is not publicly available, the structure of a closely related isomer, 2-methoxy-1-nitronaphthalene (B3031550), has been determined nih.govresearchgate.net. In this structure, the asymmetric unit contains two independent molecules. The dihedral angle between the nitro group and the naphthalene ring system is significant, indicating a non-planar arrangement likely due to steric hindrance nih.govresearchgate.net. Such detailed structural information is crucial for understanding the molecule's conformation and how it interacts with its neighbors in the solid state.

Table 2: Representative Crystal Data for a Methoxy-Nitronaphthalene Isomer (2-Methoxy-1-nitronaphthalene)

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₉NO₃ |

| Molecular Weight | 203.19 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.1291 (4) |

| b (Å) | 10.2456 (4) |

| c (Å) | 10.5215 (4) |

| α (°) | 86.390 (2) |

| β (°) | 82.964 (2) |

| γ (°) | 85.801 (2) |

| Volume (ų) | 972.63 (7) |

Data from the crystal structure of 2-methoxy-1-nitronaphthalene serves as an illustrative example of the type of data obtained from single-crystal X-ray diffraction. nih.govresearchgate.net

Chromatographic Separation and Analysis Techniques

Chromatographic techniques are essential for the separation, purification, and analysis of this compound, particularly for isolating it from reaction byproducts or positional isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly used methods amazonaws.comwjpmr.comhpst.czpensoft.net.

High-Performance Liquid Chromatography (HPLC)

Method development in HPLC for a compound like this compound involves a systematic optimization of several parameters to achieve the desired separation (resolution) with good peak shape and a reasonable analysis time amazonaws.comwjpmr.com.

Mobile Phase: The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The ratio of these solvents is adjusted to control the retention time of the analyte. A gradient elution, where the solvent composition is changed during the run, is often employed to effectively separate compounds with a range of polarities. The pH of the aqueous portion of the mobile phase is generally less critical for neutral molecules like this compound but can be buffered to ensure consistent results.

Detector: A UV detector is highly suitable for this compound due to the strong UV absorbance of the nitronaphthalene chromophore. The detection wavelength would be set at one of the absorption maxima (λmax) determined by UV-Vis spectroscopy to maximize sensitivity. A photodiode array (PDA) detector can be used to acquire the entire UV spectrum for each peak, aiding in peak identification and purity assessment.

For preparative separations, the optimized analytical method is scaled up by using a larger diameter column and a higher flow rate to isolate larger quantities of the pure compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both the separation and identification of volatile and thermally stable compounds.

Column: A capillary column with a non-polar or medium-polarity stationary phase, such as one based on polydimethylsiloxane (B3030410) (e.g., DB-5ms or HP-5ms), is generally suitable for separating aromatic isomers.

Temperature Program: The oven temperature is programmed to ramp from a lower to a higher temperature. This allows for the separation of compounds based on their boiling points and interactions with the stationary phase.

Mass Spectrometry Detection: The mass spectrometer detector provides structural information by fragmenting the eluted molecules and analyzing the mass-to-charge ratio of the resulting ions. The fragmentation pattern of this compound would provide a unique mass spectrum, confirming its identity and molecular weight. This is particularly useful for distinguishing it from isomers, which may have similar retention times but different fragmentation patterns.

The development of robust chromatographic methods is crucial for ensuring the purity of this compound and for its quantitative analysis in various matrices.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-Nitronaphthalene |

| 2-Nitronaphthalene |

| 2-Methoxy-1-nitronaphthalene |

| 1,7-Dimethoxynaphthalene |

| Acetonitrile |

Computational and Theoretical Investigations of 1 Methoxy 7 Nitronaphthalene

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental to the theoretical study of molecules. Methods such as Density Functional Theory (DFT) and ab initio calculations are widely used to solve the electronic Schrödinger equation, providing detailed information about molecular properties. DFT, with functionals like B3LYP and M06-2X, has become particularly popular for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules. researchgate.netchemrxiv.org These calculations are typically performed with basis sets like 6-311G(d,p) or cc-pVDZ, which describe the spatial distribution of electrons. chemrevlett.comnih.gov For 1-methoxy-7-nitronaphthalene, these methods can be used to predict its geometry, electronic structure, and various other properties with high fidelity.

The electronic properties of this compound are governed by the interplay between the electron-donating methoxy (B1213986) group (-OCH₃) and the electron-withdrawing nitro group (-NO₂) on the naphthalene (B1677914) scaffold. Molecular Orbital (MO) theory provides a framework for understanding this interplay. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactivity and electronic transitions.

For nitroaromatic compounds, the LUMO is typically a π* orbital delocalized over the aromatic ring and the nitro group, which acts as an electron acceptor. mdpi.com Conversely, the HOMO is often localized on the aromatic ring and any electron-donating substituents. researchgate.net In this compound, the HOMO is expected to have significant contributions from the naphthalene π-system and the lone pairs of the methoxy oxygen, while the LUMO will be predominantly centered on the nitro group and the attached aromatic ring. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and electronic excitation properties. A smaller gap suggests higher reactivity and a tendency to absorb light at longer wavelengths.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -2.95 |

| HOMO-LUMO Gap (ΔE) | 3.90 |

The presence of the methoxy group introduces conformational flexibility to the this compound molecule due to rotation around the C(1)-O bond. Energy minimization calculations are performed to identify the most stable geometric arrangement, or conformer, of the molecule. These calculations systematically adjust the molecular geometry to find the structure with the lowest potential energy.

For methoxy-substituted aromatic compounds, the most stable conformation is typically one where the methoxy group is coplanar with the aromatic ring, as this allows for maximal conjugation between the oxygen lone pairs and the π-system. researchgate.net However, steric hindrance with adjacent groups can force the methoxy group out of the plane. In this compound, the methoxy group is at the 1-position, adjacent to a hydrogen atom at the 8-position, which may cause some steric strain. Computational analysis can quantify the energy penalty associated with rotating the methoxy group out of the naphthalene plane. A potential energy surface scan, where the dihedral angle (C(2)-C(1)-O-CH₃) is systematically varied, can reveal the energy barriers between different conformers.

| Conformer (C(2)-C(1)-O-CH₃ Dihedral Angle) | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Planar (0°) | 0.00 | Global Minimum |

| Perpendicular (90°) | +2.5 | Rotational Barrier |

| Planar (180°) | +0.2 | Local Minimum |

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface (PES) that connects reactants to products, chemists can understand the detailed, step-by-step pathway of a reaction. For this compound, this could involve studying reactions such as the reduction of the nitro group, electrophilic aromatic substitution, or nucleophilic aromatic substitution. These calculations can reveal the feasibility of a proposed mechanism and predict the structures of intermediates and transition states. youtube.com

A key goal in mechanistic studies is the characterization of the transition state (TS), which represents the highest energy point along the minimum energy reaction path. ucsb.edu A TS is a first-order saddle point on the PES, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other directions. Locating a TS structure computationally can be challenging and often requires specialized algorithms like the synchronous transit-guided quasi-Newton (STQN) method (e.g., QST2 or QST3 in Gaussian software) or eigenvector-following methods. joaquinbarroso.com

Once a transition state is successfully located, its identity is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. joaquinbarroso.com Following this, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. The IRC maps the reaction path downhill from the transition state, connecting it to the corresponding reactant and product minima on the PES. This process provides a complete picture of the reaction pathway and allows for the calculation of important kinetic parameters like the activation energy.

| Parameter | Value (kcal/mol) |

|---|---|

| Activation Free Energy (ΔG‡) | +22.5 |

| Free Energy of Reaction (ΔGr) | -15.0 |

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can predict various spectroscopic properties, which serves as a crucial link between theoretical models and experimental reality. nih.gov Techniques like Time-Dependent Density Functional Theory (TD-DFT) are widely used to calculate electronic excitation energies, which correspond to the absorption bands observed in UV-Visible (UV-Vis) spectroscopy. researchgate.netru.nl Similarly, by calculating the second derivatives of the energy with respect to atomic displacements, vibrational frequencies and intensities for Infrared (IR) and Raman spectra can be predicted.

Comparing computationally predicted spectra with experimental data is a powerful way to validate the computed structure and electronic properties of a molecule. Discrepancies between theory and experiment can point to environmental effects (like solvent interactions) not included in the calculation or limitations of the theoretical method itself. For this compound, TD-DFT calculations can predict the λₘₐₓ values for its electronic transitions, which are expected to be influenced by the charge-transfer character between the methoxy and nitro groups.

| Spectroscopic Feature | Calculated Value | Experimental Value |

|---|---|---|

| UV-Vis λₘₐₓ (nm) | 355 | 360 |

| IR: NO₂ symm. stretch (cm⁻¹) | 1355 | 1348 |

| IR: C-O stretch (cm⁻¹) | 1260 | 1255 |

Molecular Dynamics Simulations